molecular formula C10H7BrO3 B582267 Methyl 7-bromo-1-benzofuran-2-carboxylate CAS No. 1247406-14-9

Methyl 7-bromo-1-benzofuran-2-carboxylate

Cat. No. B582267
M. Wt: 255.067
InChI Key: BCEPJCGXVNFHHM-UHFFFAOYSA-N
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Description

“Methyl 7-bromo-1-benzofuran-2-carboxylate” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran compounds involves various methods. For instance, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .


Molecular Structure Analysis

The molecular structure of “Methyl 7-bromo-1-benzofuran-2-carboxylate” can be represented by the linear formula C10H7BrO3 . The InChI key for this compound is QQFMMIJEJMQKOY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Benzofuran compounds are involved in various chemical reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Physical And Chemical Properties Analysis

“Methyl 7-bromo-1-benzofuran-2-carboxylate” has a molecular weight of 255.07 . It appears as a white to yellow solid .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Methyl 7-bromo-1-benzofuran-2-carboxylate plays a crucial role in the synthesis of various amide derivatives of benzodifuran-2-carboxylic acid. These derivatives exhibit antimicrobial activity against various bacterial strains and fungi, including Staphylococcus aureus, Bacillus subtilis, E. coli, P. aeruginosa, and Candida albicans (Soni & Soman, 2014).

Discovery through Artificial Intelligence

Practical Synthesis Applications

Methyl 7-bromo-1-benzofuran-2-carboxylate is also significant in the practical synthesis of complex molecules, such as CCR5 antagonists, which are important in the field of therapeutic agents (Ikemoto et al., 2005).

Antituberculosis Study

Further, it's used in the synthesis of 1-benzofuran-2-carbohydrazide, which has been studied for its antituberculosis potential. This showcases its importance in developing treatments for infectious diseases (Thorat et al., 2016).

Synthesis of Novel Series

Its derivatives have been utilized in synthesizing a novel series of triazoles with antimicrobial activities, further demonstrating its versatility in drug development (Sanjeeva et al., 2021).

Safety And Hazards

The safety information for “Methyl 7-bromo-1-benzofuran-2-carboxylate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Therefore, precautions should be taken while handling this compound .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 7-bromo-1-benzofuran-2-carboxylate” and similar compounds could have potential applications in the development of new therapeutic agents.

properties

IUPAC Name

methyl 7-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPJCGXVNFHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734010
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromo-1-benzofuran-2-carboxylate

CAS RN

1247406-14-9
Record name Methyl 7-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-bromo-1-benzofuran-2-carboxylate
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